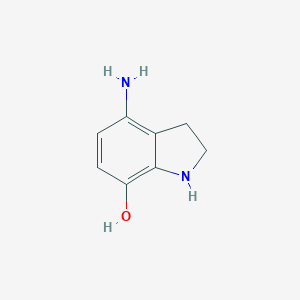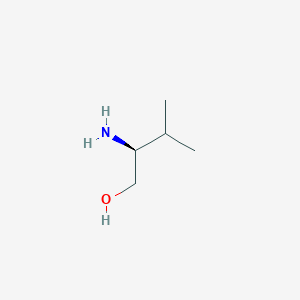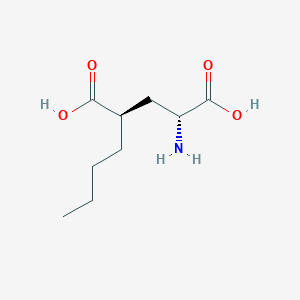
(4R)-4-Butyl-D-glutamic acid
Overview
Description
“(4R)-4-Butyl-D-glutamic acid” is a glutamate analogue. It has a molecular formula of C9H17NO4 and an average mass of 203.236 Da .
Molecular Structure Analysis
The molecular structure of “(4R)-4-Butyl-D-glutamic acid” is characterized by its molecular formula C9H17NO4 . For a more detailed analysis of the molecular structure, techniques such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, and structural correlation can be used .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4R)-4-Butyl-D-glutamic acid” can be analyzed using various techniques . These include understanding the basic physical and chemical properties of (polymeric) materials and using relevant techniques to screen these material properties in high throughput .Scientific Research Applications
Nutrient Stewardship in Horticultural Crops
- Field : Horticulture
- Summary : The “4R” nutrient stewardship concept is applied to horticultural crops to select the right nutrient source . It involves the right source, rate, time, and place to apply fertilizers .
- Methods : Fertilizer placement decisions depend on mobility of applied nutrients in the soil and the depth and distribution of the crop’s root system . Various methods are used to apply fertilizers to horticultural crops, including broadcasting, banding, fertigation, foliar application, and microinjection .
- Results : Proper fertilizer placement is an integral part of effective and appropriate crop nutrient management. It maximizes plant nutrient uptake and minimizes soil nutrient losses .
Nutrient Stewardship in Intensive Horticultural Production Systems
- Field : Intensive Horticulture
- Summary : The “4R” concept is applied to intensive horticultural production systems. It involves a wide range of management options that affect interactions among various factors .
- Methods : Fertilizers are formulated as dry or liquid blends, but increasingly higher solubility materials are used to target plant growth needs even in field operations .
- Results : Profitability can be affected by fertilizer cost—typically a relative small percentage of overall costs in intensive production systems—and the improved efficiency of these specialized materials often improves profitability .
Nutrient Management in Agriculture
- Field : Agriculture
- Summary : The “4R” nutrient stewardship concept is applied in agriculture to support the ability to meet the world’s production needs in a sustainable manner . It involves the right source, rate, time, and place to apply fertilizers .
- Methods : The implementation of best management practices (BMPs) that optimize the efficiency of fertilizer use . The selection of BMPs varies by location, and those chosen for a given farm are dependent on local soil and climatic conditions, crop, management conditions and other site-specific factors .
- Results : Properly managed fertilizers support cropping systems that provide economic, social and environmental benefits . On the other hand, poorly managed nutrient applications can decrease profitability and increase nutrient losses, potentially degrading water and air .
Nutrient Timing in Horticulture
- Field : Horticulture
- Summary : The “4R” concept is applied to horticulture to provide nutrients at the right time . When nutrients are applied at a time when they are not required by the plant, the result can be economic and environmental losses .
- Methods : Techniques such as soil and tissue testing, isotopic labeling, and spectral reflectance have been used with varying degrees of success and expense to measure plant nutrient demand and guide fertilizer decisions .
- Results : Efficient nutrient supply depends on systems that allow precise spatial and temporal delivery of nutrients . Future improvements to the timing of nutrient delivery will depend on improvement in knowledge of plant nutrient demands .
properties
IUPAC Name |
(2R,4R)-2-amino-4-butylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGQZBSGZRAKSV-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C[C@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649649 | |
| Record name | (4R)-4-Butyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-Butyl-D-glutamic acid | |
CAS RN |
1217602-18-0, 872555-88-9 | |
| Record name | rel-(2R,4R)-4-Butyl-D-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217602-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-Butyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)


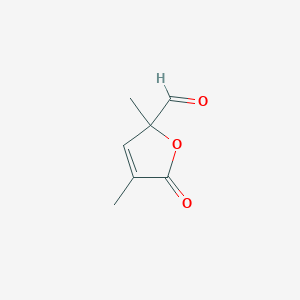
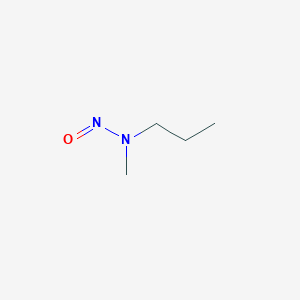
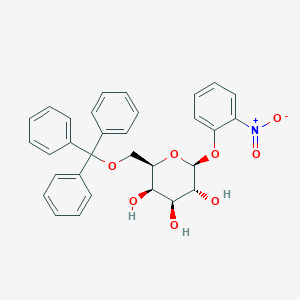
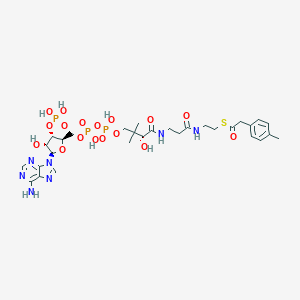
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
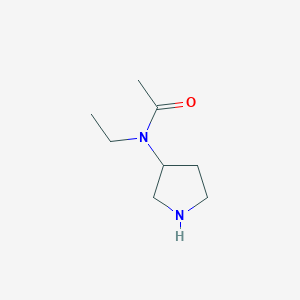
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
